5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a pyrimidine moiety and an aminopropyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the pyrazine and pyrimidine rings, followed by their coupling. One common method involves the reaction of 2-chloropyrazine with 4-amino-6-(3-aminopropylamino)pyrimidine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, such as checkpoint kinase 1 (CHK1), which plays a crucial role in the cellular response to DNA damage . By inhibiting CHK1, this compound can enhance the efficacy of DNA-damaging chemotherapies and induce cell cycle arrest, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: Another pyrazine derivative with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinase 2 (CDK2) and potential anticancer properties.
2-((2-(3-Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide: A benzamide derivative with applications in medicinal chemistry.
Uniqueness
5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is unique due to its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit CHK1 and enhance the efficacy of chemotherapies makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C12H14N8 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-[[6-(3-aminopropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H14N8/c13-2-1-3-15-10-4-11(19-8-18-10)20-12-7-16-9(5-14)6-17-12/h4,6-8H,1-3,13H2,(H2,15,17,18,19,20) |
InChI Key |
SKITZWDMFBMCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCN |
Origin of Product |
United States |
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